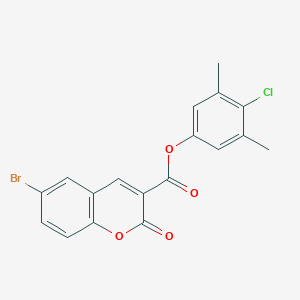![molecular formula C21H26N2O3S B15041143 6-Methyl-2-({[4-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15041143.png)
6-Methyl-2-({[4-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, an amide linkage, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the amide and phenoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The phenoxy and amide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzothiophene core .
Scientific Research Applications
6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-PROPAN-2-YLBENZENE: This compound shares a similar phenoxy group but lacks the benzothiophene core.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: This compound has a similar phenoxy group but differs in its overall structure and functional groups
Uniqueness
The uniqueness of 6-METHYL-2-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combination of a benzothiophene core with an amide and phenoxy group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-methyl-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-12(2)14-5-7-15(8-6-14)26-11-18(24)23-21-19(20(22)25)16-9-4-13(3)10-17(16)27-21/h5-8,12-13H,4,9-11H2,1-3H3,(H2,22,25)(H,23,24) |
InChI Key |
XKMFGEJKZIDKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15041064.png)
![Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15041070.png)
![N'-[(E)-(2,3-Dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B15041074.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B15041080.png)
![3-[Hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid](/img/structure/B15041098.png)
![(5Z)-2-anilino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15041102.png)
![4-cyclohex-3-en-1-yl-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15041110.png)

![(2E)-N-(3-chlorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041119.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)benzamide](/img/structure/B15041123.png)
![N-phenyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15041125.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B15041126.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B15041140.png)
![(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15041144.png)
